molecular formula C5H10N2OS B078428 Morpholine-4-carbothioamide CAS No. 14294-10-1

Morpholine-4-carbothioamide

Cat. No. B078428
CAS RN: 14294-10-1
M. Wt: 146.21 g/mol
InChI Key: GSLBUBZXFUYMSW-UHFFFAOYSA-N
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Description

Morpholine-4-carbothioamide is a chemical compound with diverse applications in chemistry and materials science. It is known for its unique molecular structure and chemical properties that make it valuable in various scientific contexts.

Synthesis Analysis

  • Synthesis Approaches : A range of synthesis methods have been reported. For instance, one study detailed the synthesis of salicyl­aldehyde N(4)-morpholino­thio­semi­carbazone, a derivative of Morpholine-4-carbothioamide, revealing insights into its molecular conformation and hydrogen-bonding patterns (Buu et al., 2019). Another research outlined the synthesis of N-(2-pyridinyl)morpholine-4-carbothioamide complexes with zinc(II), nickel(II), and palladium(II) (Orysyk et al., 2012).

Molecular Structure Analysis

  • Structural Details : The molecular structure of Morpholine-4-carbothioamide derivatives demonstrates various intramolecular interactions and configurations. For example, salicyl­aldehyde N(4)-morpholino­thio­semi­carbazone showed intramolecular O—H⋯N and C—H⋯S interactions with a slightly twisted molecular structure (Buu et al., 2019).

Chemical Reactions and Properties

  • Chemical Reactivity : Research has shown that Morpholine-4-carbothioamide and its derivatives can engage in various chemical reactions. For example, a study on the reactivity of morpholine-1-carbothioic acid derivatives highlighted their reaction with electrophiles and nucleophiles (Fathalla et al., 2002).

Scientific Research Applications

  • Antimicrobial and Antifungal Applications :

    • Adamantane-Isothiourea derivatives, prepared from N-(adamantan-1-yl)morpholine-4-carbothioamide, displayed potent broad-spectrum antibacterial activity, particularly against Gram-positive bacteria and the yeast-like pathogenic fungus Candida albicans (Al-Wahaibi et al., 2017).
    • N-Acyl-morpholine-4-carbothioamides showed high activity against bacterial and fungal strains and exhibited excellent antioxidant potential (Aziz et al., 2020).
    • Various morpholine derivatives containing an azole nucleus were found to have antimicrobial and antiurease activities, particularly against Mycobacterium smegmatis and Candida albicans (Bektaş et al., 2012).
  • Hypoglycemic Activities :

    • Certain derivatives of morpholine-4-carbothioamide were found to produce a potent dose-independent reduction of serum glucose levels in streptozotocin-induced diabetic rats (Al-Wahaibi et al., 2017).
  • Synthesis of Complex Structures :

    • Morpholine-4-carbothioamide derivatives have been used in the synthesis of various complex molecular structures, such as thiazolidinone and thiazoline derivatives, which showed good antitubercular activities (Başoğlu et al., 2012).
    • Synthesis and characterization of metal complexes with N-(2-pyridinyl)morpholine-4-carbothioamide revealed interesting coordination properties and potential applications in material science (Orysyk et al., 2012).

Safety And Hazards

Morpholine-4-carbothioamide should be handled with care to avoid contact with skin and eyes . It is advised to use personal protective equipment and ensure adequate ventilation when handling this compound .

Future Directions

The future directions for Morpholine-4-carbothioamide could involve further exploration of its antibacterial and antifungal activities . In silico studies suggest that certain derivatives of Morpholine-4-carbothioamide could serve as a structural model for the design of novel and potent antibacterial agents .

properties

IUPAC Name

morpholine-4-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H10N2OS/c6-5(9)7-1-3-8-4-2-7/h1-4H2,(H2,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSLBUBZXFUYMSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80368453
Record name morpholine-4-carbothioamide
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Molecular Weight

146.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Morpholine-4-carbothioamide

CAS RN

14294-10-1
Record name 4-Morpholinecarbothioamide
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Record name 4-Morpholinecarbothioamide
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Record name 4-Morpholinecarbothioamide
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Record name morpholine-4-carbothioamide
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Record name 4-MORPHOLINECARBOTHIOAMIDE
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Synthesis routes and methods I

Procedure details

A solution of 3.35 g (18.8 mmol) of thiocarbonyl diimidazole in 100 ml of THF was treated with 0.82 ml (9.4 mmol) of morpholine. After being stirred at ambient temperature for 3.5 h, an additional 0.82 ml portion of morpholine was added, and stirring was continued. After 6 h, the solution was treated with excess concentrated aqueous ammonia, and stirred overnight. The resulting solution was concentrated in vacuo, taken up in chloroform, separated from the aqueous phase, dried over Na2SO4, and concentrated. Purification of the residue by silica gel chromatography using ethyl acetate provided 1.85 g (76%) of the desired compound, Rf 0.17 (10% methanol in chloroform), as a white solid. 1H NMR (CDCl3) δ 3.76 (m, 4 H), 3.83 (m, 4 H), 5.75 (br, 2 H). Mass spectrum: (M+H)+ =147.
Quantity
3.35 g
Type
reactant
Reaction Step One
Quantity
0.82 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
76%

Synthesis routes and methods II

Procedure details

To a round-bottom flask was added a solution of N-(morpholine-4-carbonothioyl)benzamide (compound 211.9, 3.00 g, 12.0 mmol, 1.00 equiv) in methanol (20 mL). A solution of sodium hydroxide (1.44 g, 36.0 mmol, 3.00 equiv) in water (20 mL) was added to the reaction. The resulting solution was stirred overnight at 60° C. After cooling to ambient temperature, the organic solvent was removed under reduced pressure. The residue was extracted with 2×20 mL of ethyl acetate/petroleum ether(1:1). The combined organic layers were dried over anhydrous sodium sulfate and concentrated in vacuo. This resulted in 430 mg (25%) of morpholine-4-carbothioamide as a yellow solid.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.44 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Morpholine-4-carbothioamide
Reactant of Route 2
Morpholine-4-carbothioamide
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Morpholine-4-carbothioamide
Reactant of Route 4
Morpholine-4-carbothioamide
Reactant of Route 5
Morpholine-4-carbothioamide
Reactant of Route 6
Morpholine-4-carbothioamide

Citations

For This Compound
74
Citations
H Aziz, A Saeed, MA Khan, S Afridi, F Jabeen - Molecular diversity, 2021 - Springer
… The present paper presents the synthesis of a series of N-acyl-morpholine-4-carbothioamide (5a–5j) derivatives. The synthesized compounds were investigated against pathogenic …
Number of citations: 21 link.springer.com
VV Bon, SI Orysyk, VI Pekhnyo, VV Orysyk, SV Volkov - Polyhedron, 2007 - Elsevier
The present paper describes the synthesis and spectral properties of Rh(III) and Pd(II) coordination compounds with N-(pyridine-2-yl)morpholine-4-carbothioamide (PMCTA). The …
Number of citations: 22 www.sciencedirect.com
SI Orysyk, VV Bon, VI Pekhnyo, YL Zborovskii… - Polyhedron, 2012 - Elsevier
A series of novel zinc(II), nickel(II) and palladium(II) complexes with a thiourea derivative (N-(2-pyridinyl)morpholine-4-carbothioamide) (HL) and its oxidation product (N-(2-pyridinyl)…
Number of citations: 22 www.sciencedirect.com
S Biswas, GPA Yap, K Dey - Polyhedron, 2009 - Elsevier
The condensation of diacetylmonoxime (damnx) with morpholine N-thiohydrazide (mth) in 1:1 molar ratio in ethanol (16h) afforded a nitrogen–sulfur zwitterionic heterocyclic compound, …
Number of citations: 12 www.sciencedirect.com
LH Al-Wahaibi, HM Hassan, AM Abo-Kamar… - Molecules, 2017 - mdpi.com
… 7a–e and 4-arylmethyl (Z)-N′-(adamantan-1-yl)-4-phenylpiperazine-1-carbothioimidates 8a–e were prepared via the reaction of N-(adamantan-1-yl)morpholine-4-carbothioamide 5 …
Number of citations: 47 www.mdpi.com
D Tran Buu, V Duong Ba… - Acta Crystallographica …, 2019 - scripts.iucr.org
The structure of the title compound (systematic name: N-{[(2-hydroxyphenyl)methylidene]amino}morpholine-4-carbothioamide), C12H15N3O2S, was previously determined (Koo et al., …
Number of citations: 6 scripts.iucr.org
P Venkatesh, SN Pandeya - International Journal of ChemTech Research, 2009 - Citeseer
… B3 N-(2-phenylethyl) piperidine-1-carbothioamide (% inhibition 84.4) and B4 N-(2-phenylethyl) morpholine-4carbothioamide (% inhibition 86.7) were the more active compounds in …
Number of citations: 31 citeseerx.ist.psu.edu
S Rakhshani, AR Rezvani, M Dušek… - The Journal of …, 2019 - nature.com
… A new thiourea ligand (HL), namely N-(4-chlorophenyl)morpholine-4-carbothioamide and its Co(III), Ni(II) and Ag(I) complexes (1a, 1b and 1c) were synthesized and investigated by …
Number of citations: 5 www.nature.com
A Kulshreshtha, P Piplani - Medicinal Chemistry Research, 2018 - Springer
Acetylcholinesterase has been a promising target for the development of putative therapeutics against cognitive decline. The deleterious effect of oxidative stress on the learning and …
Number of citations: 9 link.springer.com
X Wang, JQ Li, L Wang, WP Wu, Z Du… - Journal of the Serbian …, 2016 - doiserbia.nb.rs
… , and spectral properties of three metal complexes Zn(C10H12N3OS)2 (1), Ni(C10H12N3OS)2 (2), and Pd(C10H12N3OS)2 (3) with N-(2-pyridinyl)morpholine-4-carbothioamide as a …
Number of citations: 4 doiserbia.nb.rs

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